Structural Differentiation: Pyrimidinyl-Piperazine vs. Unsubstituted Piperazine Core
CAS 545383-46-8 incorporates a 4-(pyrimidin-2-yl)piperazine moiety, distinguishing it from the unsubstituted piperazine analog N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide (CAS 100318-71-6, MW 283.35). The pyrimidine ring introduces additional hydrogen-bond acceptor sites (N1 and N3 of pyrimidine) and modulates the piperazine pKa (~8.3 for unsubstituted piperazine vs. an estimated reduction by 0.5–1.0 log units upon 2-pyrimidinyl substitution, based on Hammett σₘ analysis ). No direct biological activity data are available for the target compound to quantify the impact of this structural difference on potency or selectivity [1].
| Evidence Dimension | Structural complexity (molecular weight, hydrogen-bond acceptor count, calculated logP) |
|---|---|
| Target Compound Data | MW = 361.40; HBA = 8 (5 N + 3 O); clogP ~0.9 (estimated) |
| Comparator Or Baseline | N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide (CAS 100318-71-6): MW = 283.35; HBA = 6 (3 N + 3 O); clogP ~0.2 (estimated) |
| Quantified Difference | ΔMW = +78.05; ΔHBA = +2; ΔclogP ≈ +0.7 |
| Conditions | Calculated physicochemical properties; no biological assay data available for either compound in a head-to-head comparison. |
Why This Matters
The pyrimidine substituent adds molecular recognition features that, in analogous chemotypes (e.g., PARP-1 inhibitors with IC₅₀ = 2 nM for 4-(pyrimidin-2-yl)piperazine-containing analogs), can contribute to target binding; however, no quantitative potency data exist for 545383-46-8 to confirm this effect.
- [1] AmayBio. N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide (545383-46-8). https://www.amaybio.com View Source
